molecular formula C6H5ClN2O3 B13026347 (2-Chloro-5-nitropyridin-4-yl)methanol

(2-Chloro-5-nitropyridin-4-yl)methanol

Cat. No.: B13026347
M. Wt: 188.57 g/mol
InChI Key: QJPCKQJSNSOMRJ-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is characterized by the presence of a chloro group, a nitro group, and a hydroxymethyl group attached to a pyridine ring. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitropyridin-4-yl)methanol typically involves the nitration of 2-chloro-4-pyridinemethanol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the pyridine ring .

Industrial Production Methods

These methods generally involve similar nitration reactions but are scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitropyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-5-nitropyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitropyridin-4-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of bioactive compounds. The hydroxymethyl group can be oxidized to form aldehydes or acids, which may further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitropyridine: Lacks the hydroxymethyl group.

    2-Chloro-4-pyridinemethanol: Lacks the nitro group.

    5-Nitro-2-pyridinemethanol: Lacks the chloro group.

Uniqueness

(2-Chloro-5-nitropyridin-4-yl)methanol is unique due to the presence of all three functional groups (chloro, nitro, and hydroxymethyl) on the pyridine ring.

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

(2-chloro-5-nitropyridin-4-yl)methanol

InChI

InChI=1S/C6H5ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-2,10H,3H2

InChI Key

QJPCKQJSNSOMRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])CO

Origin of Product

United States

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